molecular formula C22H23N3O4S B2754964 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034525-45-4

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2754964
CAS No.: 2034525-45-4
M. Wt: 425.5
InChI Key: YFJKPACDQBTVSC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features, including a bicyclo[3.2.1]octane ring, a benzo[c]isoxazole ring, and a carboxamide group .


Molecular Structure Analysis

The bicyclo[3.2.1]octane core is a common structural motif in many classes of natural products . The benzo[c]isoxazole ring is a heterocyclic compound consisting of a benzene ring fused to an isoxazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted from the structure, such as its polarity and potential for hydrogen bonding .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on N-heterocyclic carbenes has demonstrated their ability to catalyze the rearrangement of vinyl sulfones, leading to the generation of highly substituted isoxazolines and other heterocyclic compounds. This process showcases the potential utility of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide in synthesizing complex heterocycles, which are crucial in drug development and materials science (Atienza, Roth, & Scheidt, 2011).

Serotonin-3 (5-HT3) Receptor Antagonism

The compound's structural derivatives have been synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activities. These activities are significant in the context of developing treatments for conditions like irritable bowel syndrome and nausea associated with chemotherapy. The research highlights the compound's relevance in pharmacology, especially concerning its potential role in modulating serotonin receptors (Kuroita, Yasumoto, Inaba, Sakamori, Takehara, & Kawakita, 1994).

Antimicrobial Applications

Compounds incorporating the sulfamoyl moiety, similar to this compound, have been synthesized for their potential use as antimicrobial agents. This application is particularly relevant in addressing the growing concern of antibiotic resistance, showcasing the compound's potential in contributing to the development of new antimicrobial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Radical Cyclization in Organic Synthesis

The compound and its derivatives have been utilized in radical cyclization processes to synthesize bridged azabicyclic compounds. These synthetic methodologies are valuable in organic chemistry for constructing complex molecular architectures, which are often found in natural products and active pharmaceutical ingredients (Ikeda, Kugo, & Sato, 1996).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, if any, and optimizing its synthesis .

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-30(27,28)25-17-8-9-18(25)13-16(12-17)23-22(26)15-7-10-20-19(11-15)21(29-24-20)14-5-3-2-4-6-14/h2-7,10-11,16-18H,8-9,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJKPACDQBTVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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